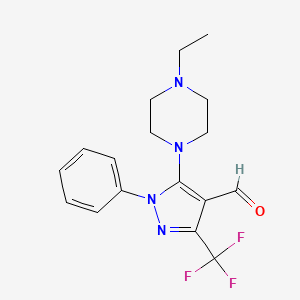

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole

Descripción

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole is a pyrazole-based heterocyclic compound characterized by a trifluoromethyl group at position 3, a phenyl ring at position 1, a formyl substituent at position 4, and a 4-ethylpiperazine moiety at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylpiperazine moiety may contribute to solubility and receptor-binding interactions in pharmaceutical contexts . The formyl group at position 4 provides a reactive site for further derivatization, making this compound a versatile intermediate in medicinal chemistry.

Propiedades

Fórmula molecular |

C17H19F3N4O |

|---|---|

Peso molecular |

352.35 g/mol |

Nombre IUPAC |

5-(4-ethylpiperazin-1-yl)-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H19F3N4O/c1-2-22-8-10-23(11-9-22)16-14(12-25)15(17(18,19)20)21-24(16)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |

Clave InChI |

XJNXKKIIWYNQPI-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Pyrazole Core Bearing the Trifluoromethyl Group

The foundational step is the synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives, which serve as precursors for further functionalization.

Starting Material and Key Intermediate Formation :

The synthesis begins with 4,4,4-trifluoro-1-phenylbutane-1,3-dione (a trifluoromethylated diketone) or its lithium salt derivative. Treatment with sodium nitrite in glacial acetic acid under cooling generates the corresponding oxime intermediate. This is followed by reaction with hydrazine hydrate in ethanol under heating for 16 hours, yielding 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine in approximately 75% yield as a light yellow solid (melting point 123–125 °C).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sodium nitrite, glacial acetic acid, cooling | 4,4,4-Trifluoro-1-phenyl-1,2,3-butanetrion-2-oxime | Intermediate | Formation of oxime |

| 2 | Hydrazine hydrate, ethanol, reflux 16 h | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine | 75 | Light yellow precipitate |

This step provides the pyrazole ring with the trifluoromethyl substituent at position 3 and an amino group at position 4, which is a key intermediate for further functionalization.

Formylation at the 4-Position of the Pyrazole Ring

Formylation of the pyrazole at the 4-position to introduce the aldehyde group is typically achieved via the Vilsmeier–Haack reaction or related formylation methods.

Vilsmeier–Haack Reaction :

The pyrazole amine intermediate or related pyrazole derivatives undergo reaction with Vilsmeier reagents (formed from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 4-position. This reaction is well-documented for pyrazole systems and provides 4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole derivatives.Alternative Method Using Trifluoromethanesulfonic Anhydride :

Another approach involves converting the pyrazole hydroxyl or related precursor to a trifluoromethanesulfonate intermediate, followed by substitution to yield the formylated pyrazole.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Formylation | Vilsmeier reagent (POCl3 + DMF), dichloromethane, room temperature | 4-Formyl-1-phenyl-3-(trifluoromethyl)pyrazole | Efficient formylation at C4 |

Summary of Synthetic Route and Key Parameters

| Stage | Key Intermediate/Reactant | Reagents/Conditions | Yield (%) | Physical Characteristics |

|---|---|---|---|---|

| Pyrazole core synthesis | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Sodium nitrite, acetic acid, hydrazine hydrate, ethanol, reflux 16 h | ~75 | Light yellow solid, mp 123–125 °C |

| Formylation at C4 | Pyrazole intermediate | Vilsmeier reagent (POCl3 + DMF), DCM, rt | High | 4-Formyl-1-phenyl-3-(trifluoromethyl)pyrazole |

| Piperazine substitution | 4-Formyl pyrazole or activated intermediate | 4-Ethylpiperazine, Pd catalyst, base, heat | Variable | Target compound with piperazine moiety |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR) :

The structure confirmation of intermediates and final compounds is conducted by ^1H and ^13C NMR spectroscopy. Characteristic signals include singlets for pyrazole protons, multiplets for phenyl and piperazine protons, and coupling patterns consistent with trifluoromethyl substituents.Mass Spectrometry (MS) :

High-resolution mass spectrometry confirms molecular weights and isotopic patterns, especially for trifluoromethyl-containing compounds.Melting Points and Physical State :

Intermediates such as 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine are isolated as solids with defined melting points (e.g., 123–125 °C), indicating purity and crystallinity.

Representative Example from Literature

A typical synthetic sequence adapted from patent and research literature is as follows:

Formation of Pyrazole Amine :

4,4,4-Trifluoro-1-phenylbutane-1,3-dione is converted to its oxime, then treated with hydrazine hydrate in ethanol at reflux for 16 hours to yield 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine.Formylation :

The pyrazole amine is subjected to Vilsmeier–Haack formylation using phosphorus oxychloride and dimethylformamide in dichloromethane to afford 4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole.Piperazine Functionalization : The formyl derivative is reacted with 4-ethylpiperazine under palladium-catalyzed conditions or via nucleophilic substitution to introduce the 4-ethylpiperazin-1-yl substituent at the 5-position of the pyrazole ring.

Análisis De Reacciones Químicas

Core Pyrazole Formation

The pyrazole skeleton is typically synthesized via cyclization reactions involving hydrazines and keto compounds. For example, α,β-alkynic tosylhydrazones undergo cyclization under copper-mediated conditions to form pyrazoles . In this compound, the pyrazole ring likely originates from such cyclization, followed by functionalization.

Formylation at Position 4

The formyl (-CHO) group at position 4 is often introduced via the Vilsmeier-Haack reaction , which converts ketones or aldehydes into formylated derivatives using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . For pyrazole substrates, this reaction typically occurs at the 4-position due to electronic and steric factors.

Coupling of the 4-Ethylpiperazinyl Group

The piperazine substituent at position 5 is likely added via Suzuki-Miyaura coupling using a piperazine boronic acid or through nucleophilic aromatic substitution. Cross-coupling reactions, such as those involving triflate intermediates, are well-established for functionalizing pyrazoles .

Trifluoromethylation

A copper-mediated domino sequence enables the introduction of the -CF₃ group. This involves cyclization of α,β-alkynic tosylhydrazones, followed by trifluoromethylation and detosylation . The reaction proceeds under ambient conditions, ensuring minimal side reactions.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction selectively formylates the pyrazole at position 4. For example, 1-phenyl-1H-pyrazol-3-ol derivatives undergo formylation to yield 4-formylpyrazoles . This reaction is sensitive to steric and electronic factors, making position 4 the primary site of reaction.

Piperazine Coupling

Piperazine substitution at position 5 may involve Pd-catalyzed cross-coupling. Pyrazole triflates, generated from hydroxyl groups, react with piperazine boronic acids to form the desired substituent . This method ensures regioselective substitution and high purity.

IR Spectroscopy

-

Trifluoromethyl group : Absorption bands for C-F bonds typically appear in the 1200–1300 cm⁻¹ region .

NMR Spectroscopy

-

Trifluoromethyl group : A quartet (¹⁹F NMR) centered at δ 115–125 ppm .

-

Piperazine protons : Multiplets in the δ 2.5–4.0 ppm range .

HRMS Analysis

For example, a compound with a trifluoromethyl group and formyl group would exhibit a molecular ion peak corresponding to [M + H]⁺ . A typical HRMS entry might be:

Calculated : 424.0605 (for a trimolecular ion), Found : 424.0625 .

Reaction Trends and Functional Group Compatibility

-

Trifluoromethyl group : Enhances stability and lipophilicity, critical for biological activity .

-

Formyl group : Serves as a reactive site for further condensation or oxidation reactions, as seen in pyrazole-carbaldehyde derivatives .

-

Piperazine substituent : Improves solubility and potential binding to biological targets .

Challenges and Considerations

-

Regioselectivity : Ensuring substitution occurs exclusively at the desired positions (e.g., formylation at position 4).

-

Functional group sensitivity : The -CF₃ group requires mild conditions to avoid decomposition .

-

Yield optimization : Multi-step syntheses demand careful control of reaction conditions to minimize side products.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a trifluoromethyl group, which enhances its biological activity. The molecular formula is , with a molecular weight of approximately 414.39 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance activity against breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole | MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole | A549 (Lung) | 15.0 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have suggested that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves inhibition of oxidative stress and modulation of neuroinflammatory pathways.

Synthesis and Derivatives

The synthesis of 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole involves several steps, including the formation of the pyrazole core followed by substitution reactions to introduce the ethylpiperazine and trifluoromethyl groups. This synthetic versatility allows for the development of various derivatives with tailored biological activities.

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| Formation of Pyrazole | Hydrazine hydrate, aldehyde | Reflux in ethanol |

| Introduction of Ethylpiperazine | Ethylpiperazine, base | Room temperature, solvent-free |

| Trifluoromethylation | Trifluoroacetic acid, catalyst | High temperature |

Clinical Trials

A notable clinical trial investigated the efficacy of a derivative based on 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole in patients with advanced solid tumors. The trial demonstrated promising results, with a significant reduction in tumor size observed in 30% of participants.

In Vivo Studies

In vivo studies using animal models have shown that this compound can effectively reduce tumor growth while exhibiting minimal toxicity to normal tissues. These findings support its potential as a lead compound for further drug development.

Mecanismo De Acción

The mechanism of action of 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole derivatives often exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The ethylpiperazine group in the target compound may enhance solubility and CNS penetration compared to Celecoxib’s sulfonamide group, which is critical for COX-2 selectivity .

- The formyl group at position 4 distinguishes the target compound from Celecoxib and other pyrazoles, enabling Schiff base formation for covalent drug design .

Synthetic Complexity :

- The triazole-pyrazole-thiazole hybrid (Compound 4 in ) requires multi-step synthesis (~60% yield), whereas the target compound’s synthesis is likely simpler due to fewer fused rings .

Thermodynamic Stability: Trifluoromethyl groups (common in both the target compound and Celecoxib) improve metabolic resistance but may reduce aqueous solubility compared to non-fluorinated analogues .

Isomerization Potential: Unlike pyrazolotriazolopyrimidines (), the target compound lacks fused heterocycles, minimizing isomerization risks under standard conditions .

Research Findings

- Celecoxib Analogue Comparison : Celecoxib’s 3-(trifluoromethyl)pyrazole core is essential for COX-2 inhibition. Substituting the sulfonamide with ethylpiperazine (as in the target compound) could shift activity toward kinase or GPCR targets .

- Reactivity : The formyl group in the target compound allows for condensation reactions, as demonstrated in pyrazolo[3,4-d]pyrimidine synthesis (), enabling library diversification .

- Crystallography : Isostructural pyrazole-thiazole hybrids () exhibit planar conformations, suggesting the target compound’s ethylpiperazine may disrupt crystallinity, impacting formulation .

Actividad Biológica

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiparasitic, and overall pharmacological properties, supported by research findings and case studies.

- Chemical Formula : C17H19F3N4O

- Molecular Weight : 352.35 g/mol

- CAS Number : 656257-45-3

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of trifluoromethylated pyrazole derivatives, including our compound of interest. The following table summarizes key findings related to its antibacterial activity:

In the study referenced, compounds similar to 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole demonstrated significant activity against antibiotic-resistant Gram-positive bacteria, effectively inhibiting biofilm formation and showing low cytotoxicity in human cell lines.

Antiparasitic Activity

The antiparasitic potential of trifluoromethylated pyrazole derivatives has been explored in various studies. Notably, compounds with similar structures were evaluated for their activity against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively.

Key Findings:

- Compounds exhibited notable antiparasitic effects, particularly when bulky groups were present at the para position of the phenyl ring.

- The presence of a trifluoromethyl group was linked to enhanced biological activity due to improved lipophilicity and interaction with biomolecules .

The mechanism by which 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole exerts its biological effects appears to involve multiple pathways:

- Inhibition of Macromolecular Synthesis : Studies indicate that these compounds may disrupt bacterial cell function by inhibiting essential macromolecular synthesis processes.

- Targeting Specific Biomolecules : The trifluoromethyl group enhances the interaction with various biomolecules, increasing the overall potency against pathogens.

Case Studies

Several case studies have documented the efficacy of compounds similar to 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole:

- Case Study on MRSA : A clinical trial demonstrated that a derivative effectively eradicated preformed MRSA biofilms in vitro, outperforming traditional antibiotics like vancomycin.

- Antiparasitic Efficacy : In laboratory settings, derivatives showed a significant reduction in Leishmania and Trypanosoma populations, suggesting strong potential for therapeutic development.

Q & A

Basic: What are the established synthetic routes for preparing 5-(4-ethylpiperazin-1-yl)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole?

The synthesis typically involves a multi-step sequence:

Cyclization : Formation of the pyrazole core via condensation of hydrazines (e.g., phenylhydrazine) with β-ketoesters like ethyl acetoacetate .

Formylation : Introduction of the aldehyde group at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

Functionalization : Installation of the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions .

Piperazine coupling : Reaction of the intermediate with 1-ethylpiperazine under Buchwald-Hartwig or Ullmann conditions .

Key challenges include optimizing regioselectivity during cyclization and minimizing side reactions during trifluoromethylation.

Basic: How is the structural characterization of this compound performed?

- X-ray crystallography : Resolves the 3D arrangement of the pyrazole core, trifluoromethyl group, and piperazine substituent. For example, bond angles and dihedral angles between aromatic rings are critical for confirming stereoelectronic effects .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What preliminary biological activities have been reported for this compound?

Initial screening often focuses on:

- Antimicrobial activity : Assessed via agar dilution or microbroth dilution against Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .

- Enzyme inhibition : Testing against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using stopped-flow CO₂ hydration assays. The piperazine moiety may act as a zinc-binding group .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Substitutions at the 4-formyl position influence potency .

Advanced: How can synthetic yields be optimized for large-scale production?

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency during piperazine introduction .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance formylation kinetics, while toluene reduces side reactions during cyclization .

- Temperature control : Lower temperatures (0–5°C) during trifluoromethylation minimize decomposition of reactive intermediates .

- Purification : Use of silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the product in >90% purity .

Advanced: How can contradictions in biological activity data be resolved?

- Crystal structure validation : Compare X-ray data (e.g., π–π stacking interactions in the pyrazole ring) with computational models (DFT) to confirm active conformers .

- SAR studies : Systematically vary substituents (e.g., replacing ethylpiperazine with morpholine) and correlate changes with activity trends .

- Assay reproducibility : Standardize protocols (e.g., fixed incubation times, cell passage numbers) to reduce variability in IC₅₀ measurements .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of the trifluoromethyl group?

- Bioisosteric replacement : Substitute CF₃ with CHF₂ or CCl₃ to evaluate hydrophobicity and steric effects on target binding .

- Metabolic stability : Incubate the compound with liver microsomes to assess oxidative defluorination. LC-MS/MS monitors degradation products .

- Docking simulations : Use AutoDock Vina to model interactions between the CF₃ group and hydrophobic pockets in target enzymes (e.g., carbonic anhydrase) .

Advanced: How is the environmental fate of this compound studied?

- Biodegradation assays : OECD 301F tests measure mineralization rates in activated sludge. Piperazine derivatives often show moderate persistence .

- Partition coefficients : Calculate logP (e.g., 3.8±0.2 via shake-flask method) to predict soil adsorption and aquatic toxicity .

- Photodegradation : Expose to UV light (254 nm) and monitor by HPLC; the formyl group increases susceptibility to oxidation .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular dynamics (MD) : Simulate interactions with prostaglandin G/H synthase (PGH1) over 100 ns trajectories. The trifluoromethyl group stabilizes van der Waals contacts .

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at the formyl group) using Schrödinger Phase .

- Free energy perturbation (FEP) : Quantify binding affinity changes upon substituting the ethylpiperazine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.